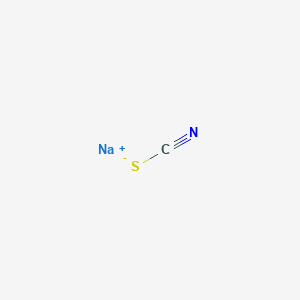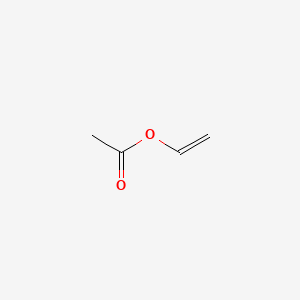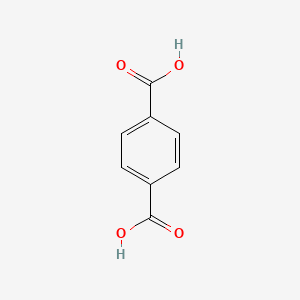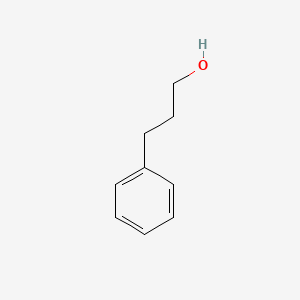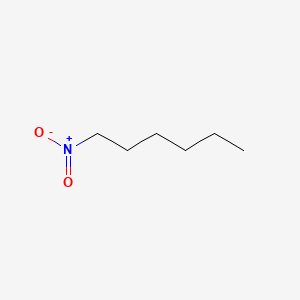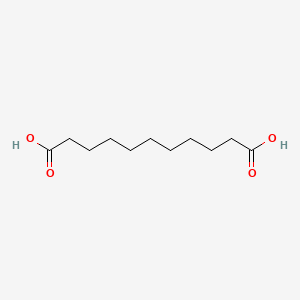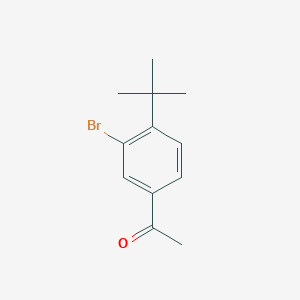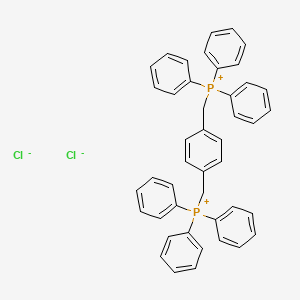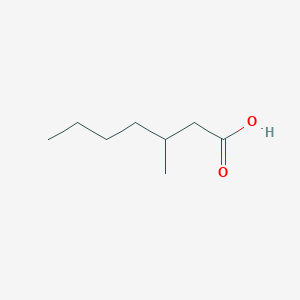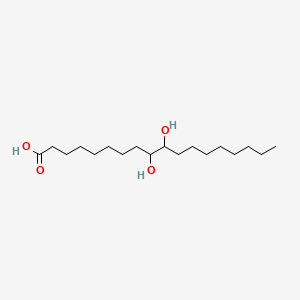
9,10-Dihydroxystearic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydroxystearic acid (DHSA) is an oxidation product of oleic acid . It has a molecular formula of C18H36O4 and an average mass of 316.476 Da . It is known to improve glucose tolerance and insulin sensitivity in KKAy mice .
Synthesis Analysis
DHSA can be synthesized from oleic acid . There are studies that have explored the synthesis of DHSA ethoxylate and the single-step synthesis of DHSA from epoxidized oleic acid .Molecular Structure Analysis
The molecular structure of DHSA is characterized by the presence of two hydroxyl groups and one carboxyl group . The exact mass of DHSA is 316.261353 Da .Chemical Reactions Analysis
The oxidative C-C cleavage of a C18 substrate like DHSA is an important transformation in synthetic organic chemistry . This process facilitates the synthesis of valuable C8-C9 acids widely used in many industries . The efficiency of the catalyst in the oxidative cleavage of DHSA relies on the nature of the active component, the support, and the average size of metal nanoparticles .Physical And Chemical Properties Analysis
DHSA has a density of 1.0±0.1 g/cm3, a boiling point of 481.6±25.0 °C at 760 mmHg, and a melting point of 92-94ºC . Its flash point is 259.2±19.7 °C .Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 9,10-Dihydroxystearic acid can be achieved through the oxidation of stearic acid using a suitable oxidizing agent.", "Starting Materials": [ "Stearic acid", "Oxidizing agent (e.g. potassium permanganate, sodium dichromate, or chromium trioxide)", "Solvent (e.g. sulfuric acid, acetic acid, or water)" ], "Reaction": [ "Dissolve stearic acid in the chosen solvent", "Add the oxidizing agent slowly to the solution while stirring", "Maintain the reaction mixture at a suitable temperature (e.g. 50-70°C) for a specific time period (e.g. 2-4 hours)", "Monitor the progress of the reaction using TLC or other suitable analytical techniques", "Once the reaction is complete, quench the reaction mixture with water and extract the product using a suitable organic solvent", "Purify the product using column chromatography or recrystallization", "Characterize the product using NMR, IR, and other suitable analytical techniques" ] } | |
| 93923-70-7 | |
Formule moléculaire |
C10H20O2S |
Poids moléculaire |
204.33 g/mol |
Nom IUPAC |
2-octylsulfanylacetic acid |
InChI |
InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-8-13-9-10(11)12/h2-9H2,1H3,(H,11,12) |
Clé InChI |
ZAUNEXPULNQGCU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O |
SMILES canonique |
CCCCCCCCSCC(=O)O |
Numéros CAS associés |
20731-55-9 (hydrochloride salt) 37734-46-6 (potassium salt) 60154-91-8 (lithium salt) 74220-13-6 (di-calcium salt) 84682-00-8 (magnesium salt) 84753-04-8 (ammonium salt) 93923-70-7 (mono-calcium salt) 120-87-6 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



